molecular formula C16H9Cl2N3O B1684258 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile CAS No. 383124-82-1

2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile

Cat. No. B1684258
M. Wt: 330.2 g/mol
InChI Key: RSWZFAPYKOARNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile (CDPF-CN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless solid with a molecular weight of 333.37 g/mol. CDPF-CN is a versatile compound with many potential applications in scientific research, especially in the fields of in vivo and in vitro studies.

Scientific Research Applications

Synthesis and Optical Properties

Compounds related to 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile have been synthesized and studied for their solid-state fluorescence properties. For instance, tricyanofuran derivatives containing a 2-vinylphenol fragment have been shown to exhibit solid-state fluorescence with emission maxima ranging from 594 to 640 nm, indicating their potential use in fluorescence-based applications (Belikov et al., 2019).

Nonlinear Optical Materials

Another study focused on the geometry and bond-length alternation in nonlinear optical materials involving precursors similar to the compound . The research demonstrated the alternating single/double-bond behavior of push-pull chromophores, suggesting their use in designing materials with nonlinear optical properties (Gainsford et al., 2007).

Organic Sensitizers for Solar Cell Applications

In the context of solar cell applications, novel organic sensitizers that include functionalized unsymmetrical organic compounds, analogous to the compound of interest, have been engineered at a molecular level. These sensitizers, upon anchoring onto TiO2 film, exhibited unprecedented incident photon to current conversion efficiency, highlighting their potential in enhancing solar cell performance (Kim et al., 2006).

GPR35 Agonists

Moreover, certain compounds structurally related to 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile have been identified as potent GPR35 agonists. This discovery could pave the way for further investigations into GPR35 biology and pharmacology, potentially leading to novel therapeutic targets (Deng et al., 2011).

Supramolecular Complexes and Luminescence

Research into multidentate ligands containing delocalized π-electron systems, akin to the specified compound, has led to the construction of diverse supramolecular complexes with enhanced luminescent properties. These findings underscore the potential of such compounds in developing advanced materials for lighting and display technologies (Jin et al., 2013).

properties

IUPAC Name

2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWZFAPYKOARNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12138435

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 2
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 3
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 4
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 5
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Reactant of Route 6
2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile

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